molecular formula C24H23N3O3S2 B2363422 N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683259-83-8

N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2363422
CAS RN: 683259-83-8
M. Wt: 465.59
InChI Key: IWQWHAPAKDYBJL-UHFFFAOYSA-N
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Description

“N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzothiazole, a bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux . Another method involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions . Other significant intermolecular interactions found in the structure include N–H (hydrazonyl)···O (sulfonate) bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.320±0.06 g/cm3 and a pKa of 11.21±0.43 .

Scientific Research Applications

Electrophysiological Activity

Compounds structurally related to N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide have shown potential in cardiac electrophysiological applications. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized and exhibited potency in in vitro Purkinje fiber assays, indicating their potential as class III electrophysiological agents (Morgan et al., 1990).

Anticonvulsant Activity

Benzothiazole-coupled sulfonamide derivatives have been explored for their anticonvulsant properties. Research in this area has focused on synthesizing compounds and evaluating their anticonvulsant potential in models like the maximal electroshock (MES) model in mice. Certain compounds in this category have shown significant anticonvulsant effects, along with computational studies indicating their interactions with relevant receptors (Khokra et al., 2019).

Anticancer Potential

The structure of N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide lends itself to modifications that can lead to anticancer activity. Derivatives of similar compounds have shown proapoptotic activity, particularly against certain cancer cell lines, indicating their potential use as anticancer agents (Yılmaz et al., 2015).

Antimicrobial Applications

The benzothiazole and sulfonamide components in this compound can be modified to create derivatives with antimicrobial properties. These derivatives have been tested against various microorganisms, showing potential as antimicrobial agents in fields like pharmaceuticals and coatings (Patel et al., 2009).

Antimalarial and Anti-COVID-19 Potential

There's ongoing research into the reactivity and activity of sulfonamides, including derivatives of benzothiazole, in antimalarial and anti-COVID-19 applications. These studies involve both computational calculations and molecular docking to understand the interactions with relevant biological targets (Fahim & Ismael, 2021).

Antiproliferative Activities

N-1,3-benzothiazol-2-ylbenzamide derivatives have been examined for their antiproliferative activity on various cancer cell lines. Some compounds in this category have shown significant inhibitory effects on cell growth, particularly in specific cancer cell lines (Corbo et al., 2016).

Mechanism of Action

While the exact mechanism of action for “N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide” is not available, similar benzothiazole derivatives have been investigated for their biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards of similar compounds are classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 .

Future Directions

Future research directions could involve further investigation into the biological potential of these compounds, as they have been studied as optical materials and for their biological potential . They could also be evaluated for their cytotoxicity on human cells .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-21-13-10-17-6-2-3-7-20(17)22(21)31-24/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQWHAPAKDYBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

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